4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol
Description
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol is a heterocyclic compound featuring a pyrrol-3-ol core fused with a thiazole ring substituted at the 4-position with a 4-chlorophenyl group. The molecule also contains a tetrahydro-2H-pyran-4-ylmethyl moiety at the 1-position and an imino group at the 5-position. Its molecular formula is C₂₀H₁₉ClN₄O₂S, with a molecular weight of 414.91 g/mol .
Properties
Molecular Formula |
C19H20ClN3O2S |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(oxan-4-ylmethyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H20ClN3O2S/c20-14-3-1-13(2-4-14)15-11-26-19(22-15)17-16(24)10-23(18(17)21)9-12-5-7-25-8-6-12/h1-4,11-12,21,24H,5-10H2 |
InChI Key |
GXROVFDHPRKBMV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The 4-(4-chlorophenyl)-1,3-thiazol-2-yl moiety is synthesized via Hantzsch thiazole synthesis. A representative protocol involves refluxing 4-chlorophenyl thioamide with α-bromo ketones in toluene for 15–18 hours. For instance, Z-(4-chlorophenylethenesulfonyl)acetyl chloride (4c ) is prepared by reacting 4-chlorophenyl thioamide with bromoacetyl chloride, yielding an 85% isolated product after silica gel purification. Key spectral data include:
Alternative routes employ multicomponent reactions (MCRs) using malononitrile and aldehydes under ethanolic piperidine catalysis, achieving 75–81% yields for thiazole intermediates.
Pyrrole Ring Construction and Functionalization
The 2,5-dihydro-1H-pyrrol-3-ol core is assembled via Paal-Knorr synthesis, cyclizing 1,4-diketones with ammonium acetate. In a modified approach, pyrrole-2-carbohydrazide reacts with 4-chlorophenylisothiocyanate to form N-(4-chlorophenyl)-2-(pyrrole-2-carbonyl)hydrazinecarbothioamide (5 ), which undergoes base-mediated cyclization to yield 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol (6 ). Critical steps include:
-
Hydrazinolysis : 2,2,2-Trichloro-1-(pyrrole-2-yl)ethanone (3 ) treated with hydrazine hydrate in propan-2-ol.
-
Cyclization : NaOH-mediated intramolecular heterocyclization at 110°C for 1 hour.
Introduction of the Imino Group and THP-Methyl Substituent
Imino Group Installation
The 5-imino group is introduced via Schiff base formation. Condensing the pyrrole-thiazole intermediate with hydroxylamine hydrochloride in refluxing ethanol affords the imino derivative. For example, treatment of 4c with NH4OAc yields pyridine analogue 4 (81% yield). Spectral confirmation includes:
Alkylation with Tetrahydro-2H-Pyran-4-ylmethyl
The THP-methyl group is introduced via nucleophilic substitution. Reacting the pyrrol-3-ol intermediate with 4-(bromomethyl)tetrahydro-2H-pyran in ethanol containing NaOH yields the target compound. Optimized conditions involve:
1H-NMR data for THP-methyl derivatives :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Purification Strategies
-
Silica Gel Chromatography : 10% ethyl acetate/hexane eluent effectively isolates THP-methyl derivatives (>95% purity).
-
Recrystallization : Ethyl acetate/hexane (1:3) yields crystalline products with sharp melting points (158–194°C).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry (LC-MS)
Comparative Analysis of Synthetic Approaches
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the imino group results in amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.
Biological Activities
The compound exhibits several significant biological activities, which include:
Antimicrobial Activity
Research indicates that thiazole derivatives possess antimicrobial properties. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Properties
Thiazole derivatives are also recognized for their anticancer potential. Studies have reported that this specific compound inhibits the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. This makes it a candidate for further development in cancer therapeutics .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. Its anti-inflammatory properties may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition of Gram-positive and Gram-negative bacteria. |
| Study 2 | Anticancer Activity | Induced apoptosis in human leukemia cells with a significant reduction in cell viability. |
| Study 3 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in animal models of inflammation. |
Applications in Drug Development
The unique structure of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol makes it an attractive scaffold for drug design. Modifications to the thiazole ring or the imino group could enhance its potency and selectivity for specific biological targets.
Mechanism of Action
The mechanism by which 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and chlorophenyl group are key to its binding affinity, while the tetrahydropyran moiety may influence its solubility and bioavailability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.
Comparison with Similar Compounds
Key Compounds for Comparison :
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
- Structural Differences : Replaces the pyrrol-3-ol core with a pyrazole ring and introduces a triazole substituent.
- Activity : Demonstrated antimicrobial activity, attributed to halogenated aryl groups enhancing membrane penetration .
- Molecular Weight : Higher (~550 g/mol) due to additional fluorophenyl and triazole groups .
4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol Structural Differences: Substitutes 4-chlorophenyl with 4-bromophenyl and replaces the tetrahydro-2H-pyran-4-ylmethyl group with cyclopropyl. Implications: Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce solubility compared to chlorine .
1-(2,4-Dichlorobenzyl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol Structural Differences: Features a dichlorobenzyl group and dimethyl-substituted thiazole. Impact: Increased steric bulk from dimethyl groups may hinder binding to flat active sites .
Pharmacophore and Binding Affinity
Table 1: Comparative Analysis of Key Derivatives
Key Findings :
- Halogen Effects : Chlorine and bromine enhance lipophilicity, but bromine’s larger size may reduce metabolic stability .
- Core Modifications : Pyrazole- and triazole-containing analogs (e.g., Compound 4) show broader bioactivity, likely due to additional hydrogen-bonding sites .
- Substituent Flexibility : The tetrahydro-2H-pyran-4-ylmethyl group in the target compound may improve solubility compared to rigid cyclopropyl or aromatic substituents .
Challenges and Limitations
- Data Gaps : The target compound’s experimental bioactivity data are absent in the provided evidence, necessitating extrapolation from structural analogs.
- Contradictions : While halogenated aryl groups generally improve antimicrobial activity (), excessive hydrophobicity (e.g., bromine) may reduce bioavailability .
Biological Activity
The compound 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic molecule notable for its diverse biological activities. It features a thiazole ring, a chlorophenyl group, and a pyrrole structure, which contribute to its potential interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C19H20ClN3O2S
- Molecular Weight : 389.9 g/mol
- CAS Number : 1630904-83-4
Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Contributes to biological activity through electron-rich properties. |
| Chlorophenyl Group | Enhances lipophilicity, aiding in membrane penetration. |
| Pyrrole Structure | Provides potential for hydrogen bonding with biological targets. |
Antitumor Activity
Research indicates that compounds containing thiazole rings, such as the one , exhibit significant antitumor properties. The structure-activity relationship (SAR) studies have shown that:
- The presence of the thiazole moiety is crucial for cytotoxic activity against various cancer cell lines.
- The compound has demonstrated inhibitory effects on cell proliferation in human glioblastoma and melanoma cell lines, with IC50 values indicating effective concentrations for therapeutic action.
Anticonvulsant Properties
In addition to antitumor activity, thiazole derivatives have been explored for their anticonvulsant effects. For instance, related compounds have shown the ability to reduce seizure activity in animal models, suggesting potential applications in epilepsy treatment.
The biological activity of This compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific kinases or transcription factors involved in cancer progression.
- Receptor Interaction : It may interact with neurotransmitter receptors, contributing to its anticonvulsant effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
-
Antitumor Studies :
- A study demonstrated that related thiazole compounds exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against tumor cell lines, indicating potent cytotoxicity .
- Molecular dynamics simulations revealed interactions with proteins involved in apoptosis regulation, enhancing understanding of its mechanism .
- Anticonvulsant Activity :
Q & A
Q. Can green chemistry principles be applied to reduce waste in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
